2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide
Overview
Description
2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide is a complex organic compound with a molecular formula of C20H17N3O6S This compound is characterized by the presence of a benzenesulfonamide group and a methoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl)-: This compound has a similar structure but lacks the benzenesulfonamide group.
N-butyl-2-{2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamido}benzamide: This compound has an additional butyl group and acetamido group.
Uniqueness
2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide is unique due to the presence of both the benzenesulfonamide and methoxyphenyl groups, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-16-13-11-15(12-14-16)21-20(23)18-9-5-6-10-19(18)22-27(24,25)17-7-3-2-4-8-17/h2-14,22H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHQMZFPJPBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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